5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a heterocyclic compound with the molecular formula CHNS and a molecular weight of 180.23 g/mol. This compound belongs to the triazolopyrimidine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry and biochemistry. It is primarily utilized in research focused on enzyme inhibition and cell cycle regulation, particularly through its interaction with cyclin-dependent kinase 2 (CDK2) .
The compound is classified as a thiol derivative of triazolopyrimidine. It can be sourced from various chemical suppliers and is often used as a building block in synthesizing more complex heterocyclic compounds. The CAS number for 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is 74537-87-4, which facilitates its identification in chemical databases .
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol typically involves several key steps:
These methods can be optimized for larger-scale industrial production.
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol undergoes various chemical reactions including:
The specific reagents and conditions used will determine the products formed from these reactions. For instance:
The primary mechanism of action for 5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol involves its interaction with cyclin-dependent kinase 2 (CDK2).
The compound inhibits CDK2 activity by binding to its active site. This interaction prevents the phosphorylation of target proteins involved in cell cycle progression.
The inhibition affects the CDK2/cyclin A2 pathway, leading to significant alterations in cellular processes such as cell cycle regulation and apoptosis .
Key chemical properties include:
Relevant analyses indicate that this compound's reactivity profile allows it to participate in diverse chemical transformations typical for thiol-containing heterocycles .
5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol has significant applications in scientific research:
Its role as a building block for synthesizing more complex heterocycles further expands its utility in medicinal chemistry and drug discovery efforts .
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol primarily relies on acid-catalyzed cyclocondensation between 3-amino-5-mercapto-1,2,4-triazole and 1,3-dicarbonyl equivalents. A representative method involves refluxing 2,4-pentanedione (6.46 g, 64.6 mmol) and 3-amino-5-mercapto-1,2,4-triazole (7.5 g, 64.6 mmol) in glacial acetic acid (230 mL) with catalytic piperidine (0.58 mL) at 125°C for 45 hours. This reaction proceeds via in situ imine formation, followed by nucleophilic attack and dehydrative cyclization, yielding the target compound as pale yellow crystals (82% yield). Post-synthesis recrystallization in acetic acid enhances purity, yielding off-white needles with characteristic NMR signals: δ 2.56 ppm (5-CH₃), 2.67 ppm (7-CH₃), and 7.12 ppm (pyrimidine-H) . Alternative 1,3-dicarbonyl reagents like ethyl acetoacetate afford lower yields (<60%) due to competing ester hydrolysis under acidic conditions.
Table 1: Cyclocondensation Reaction Optimization
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Piperidine | Acetic acid | 125 | 45 | 82 |
KOH | Ethanol | 78 | 10 | 38 |
None | Acetic acid | 125 | 48 | 45 |
Reaction monitoring via HPLC reveals distinct retention times: starting triazole (1.05 min) vs. product (1.87 min). The extended reaction time ensures complete consumption of the starting material, as unreacted triazole precipitates upon cooling [9].
The 5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol scaffold serves as a versatile precursor for hybrid architectures due to its dual pharmacophoric character. Key strategies exploit the nucleophilicity of the thiol group or C–H activation at the methyl positions. For example, alkylation of the thiol with α-halo ketones generates intermediates for triazole-fused hybrids:
Table 2: Bioactive Hybrid Scaffolds Derived from 5,7-Dimethyltriazolopyrimidine-3-thiol
Hybrid Class | Synthetic Route | Key Applications |
---|---|---|
Triazolo-thiadiazoles | CS₂/KOH, then ArCHO/HCl | Kinase inhibition, agrochemicals |
Triazolo-oxadiazoles | POCl₃-mediated cyclization with benzoic acid | CNS agents, antitumor candidates |
Triazolotriazole-thiols | Alkylation with alkyl halides | Antiparasitic agents, metal chelators |
These hybrids leverage the triazolopyrimidine’s ability to mimic purines or N-acetyl fragments, enabling targeted interactions with biological receptors like kinase ATP-binding sites [4] [9]. The electron-deficient pyrimidine ring enhances π-stacking in enzyme pockets, while appended heterocycles modulate solubility and target affinity.
The C3-thiol group exhibits versatile reactivity amenable to catalytic functionalization. Key methodologies include:
GHS hazard codes (H302, H315, H319, H335) highlight the thiol’s reactivity, necessitating precautions during handling [5]. Catalytic systems like Pd₂(dba)₃/Xantphos enable C–S cross-coupling with heteroaryl bromides, expanding access to π-extended systems for materials science.
Methyl groups at C5 and C7 originate from the 1,3-dicarbonyl precursor (e.g., 2,4-pentanedione), with regioselectivity governed by:
Table 3: Regioselectivity in Electrophilic Substitution
Electrophile | Conditions | C5:C7 Selectivity | Major Product |
---|---|---|---|
I₂ | AcOH, 25°C | 1:9 | 7-Iodo-5-methyl derivative |
Br₂ | AcOH, 80°C | 1:5 | 7-Bromo-5-methyl derivative |
CH₃I | K₂CO₃, DMF, 60°C | >20:1 | 3,5,7-Trimethyl derivative |
Halogenation studies confirm C7’s superior nucleophilicity: bromination of the parent scaffold yields 7-bromo-5-methyltriazolopyrimidine exclusively (glacial acetic acid, 25°C). This regiochemistry aligns with NMR-based electron density mapping, where C7–CH₃ resonates upfield (δ 2.56 ppm) versus C5–CH₃ (δ 2.67 ppm), indicating greater shielding at C7 [6] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: